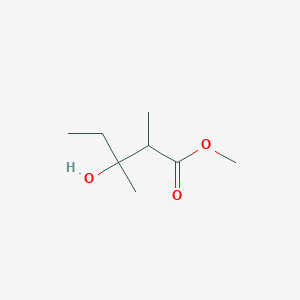

Methyl 3-hydroxy-2,3-dimethylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61841-03-0 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,3-dimethylpentanoate |

InChI |

InChI=1S/C8H16O3/c1-5-8(3,10)6(2)7(9)11-4/h6,10H,5H2,1-4H3 |

InChI Key |

CDEBWVIABSHTMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Hydroxy 2,3 Dimethylpentanoate and Analogous Hydroxy Esters

Direct Esterification and Transesterification Approaches for β-Hydroxy Ester Formation

The formation of β-hydroxy esters through direct esterification or transesterification represents a fundamental approach in organic synthesis. Direct esterification typically involves the reaction of a β-hydroxy carboxylic acid with an alcohol under acidic conditions. For the synthesis of Methyl 3-hydroxy-2,3-dimethylpentanoate, this would involve the reaction of 3-hydroxy-2,3-dimethylpentanoic acid with methanol (B129727).

Transesterification is the process of converting one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This method is particularly useful when the starting β-hydroxy ester is more readily available than the corresponding carboxylic acid. rsc.org The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com While effective for many substrates, the transesterification of β-hydroxy esters can sometimes be challenging due to the sensitivity of the hydroxyl group to acidic or alkaline conditions, potentially requiring specialized reagents or extended reaction times. rsc.org

| Method | Reactants | Catalyst | General Conditions |

| Direct Esterification | β-hydroxy carboxylic acid, Alcohol | Acid (e.g., H₂SO₄) | Heating |

| Transesterification | β-hydroxy ester, Alcohol | Acid or Base | Varies, can be mild to harsh |

Carbonyl Addition Reactions: Aldol-Type and Related Condensations

Carbon-carbon bond-forming reactions, particularly aldol-type condensations, are powerful tools for constructing the carbon skeleton of β-hydroxy esters like this compound. These reactions create the characteristic β-hydroxy carbonyl motif by combining two smaller carbonyl-containing fragments. wikipedia.orgnih.gov

Classical Aldol (B89426) Condensation Strategies

The classical aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org To synthesize this compound, the lithium enolate of methyl propanoate could be reacted with 2-butanone (B6335102). The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is crucial for generating the ester enolate. The reaction is typically performed at low temperatures (e.g., -78°C) to control reactivity and minimize side reactions. orgsyn.org The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, yielding mixtures of diastereomers. acs.org

A general scheme for this approach is as follows:

Step 1: Enolate Formation: Methyl propanoate is treated with LDA in a solvent like tetrahydrofuran (B95107) (THF) at low temperature to form the corresponding lithium enolate.

Step 2: Aldol Addition: 2-Butanone is added to the enolate solution, leading to a nucleophilic attack on the carbonyl carbon.

Step 3: Workup: The reaction is quenched with a proton source (e.g., aqueous ammonium (B1175870) chloride) to yield the final β-hydroxy ester product.

Mukaiyama Aldol Reaction Pathways for β-Hydroxy Carbonyl Compoundsrsc.org

The Mukaiyama aldol reaction is a Lewis acid-catalyzed variant of the aldol reaction that uses a silyl (B83357) enol ether as the nucleophile instead of a traditional metal enolate. rsc.orgwikipedia.org This method offers several advantages, including milder reaction conditions and enhanced stereocontrol. rsc.org For the synthesis of this compound, the silyl ketene (B1206846) acetal (B89532) derived from methyl propanoate would be reacted with 2-butanone in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.org

The reaction proceeds through the activation of the ketone by the Lewis acid, making it more electrophilic and susceptible to attack by the silyl ketene acetal. The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the product. wikipedia.org This reaction is a cornerstone for producing β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of complex natural products. rsc.org

| Reaction | Nucleophile | Electrophile | Catalyst/Mediator | Key Features |

| Classical Aldol | Lithium enolate of methyl propanoate | 2-Butanone | Lithium Diisopropylamide (LDA) | Strong base, low temperature |

| Mukaiyama Aldol | Silyl ketene acetal of methyl propanoate | 2-Butanone | Lewis Acid (e.g., TiCl₄) | Milder conditions, uses silyl enol ether |

Enantioselective and Diastereoselective Aldol Strategies in Chiral Synthesisacs.orgbeilstein-journals.org

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. Since this compound contains two stereocenters, enantioselective and diastereoselective aldol strategies are critical for preparing stereochemically pure isomers.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. pharmacy180.com In aldol reactions, this is often controlled by the geometry (E/Z) of the enolate and the nature of the reactants and catalysts. pharmacy180.comnih.gov Boron enolates, for example, are known to provide high levels of diastereoselectivity through a well-ordered chair-like transition state, often referred to as the Zimmerman-Traxler model. pharmacy180.com

Enantioselectivity , the formation of one enantiomer in excess of the other, is typically achieved by using chiral auxiliaries, chiral catalysts, or chiral reactants.

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical course of the reaction. Evans' oxazolidinone auxiliaries are a well-known example used to achieve highly stereoselective aldol reactions. After the reaction, the auxiliary is cleaved to reveal the chiral product. youtube.com

Chiral Catalysts: A small amount of a chiral substance, often a metal complex with a chiral ligand, is used to catalyze the reaction and induce enantioselectivity. beilstein-journals.orgnih.gov This approach is highly efficient as the catalyst can be recycled.

These advanced strategies allow for the precise construction of specific stereoisomers of β-hydroxy esters, which is essential for applications in pharmaceuticals and other biologically active molecules. nih.govnih.gov

Reductive Transformations for Hydroxyl Group Installation

An alternative strategy for synthesizing β-hydroxy esters involves the reduction of a precursor molecule that already contains the required carbon framework. This approach is particularly useful when the corresponding α,β-unsaturated ester is readily accessible.

Catalytic Hydrogenation of α,β-Unsaturated Estersrsc.org

The catalytic hydrogenation of α,β-unsaturated esters is a direct and atom-economical method for producing saturated β-hydroxy esters. rsc.orgrsc.org For the target molecule, the precursor would be Methyl 2,3-dimethylpent-2-enoate. This unsaturated ester can be reduced using molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts. orgsyn.orgorganic-chemistry.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction. While this method effectively reduces the carbon-carbon double bond, care must be taken to avoid over-reduction of the ester group to an alcohol, which can occur under harsh conditions. tue.nl The development of chemoselective catalysts that preferentially reduce the C=C bond in the presence of the C=O bond is an active area of research. tue.nlacs.org

| Precursor | Reaction Type | Reagents | Product |

| Methyl 2,3-dimethylpent-2-enoate | Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Rh, Pd/C) | This compound |

A specific procedure for a similar transformation, the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate to methyl 3-hydroxy-2-methylpentanoate, has been reported using a rhodium catalyst in methanol under a hydrogen atmosphere, yielding the product in high purity. orgsyn.org

Stereocontrolled Reduction of Keto-Esters

The synthesis of β-hydroxy esters through the reduction of β-keto esters is a fundamental transformation in organic chemistry. Achieving high stereocontrol in this process is crucial for the synthesis of complex molecules. The asymmetric hydrogenation of β-keto esters stands out as a highly effective method for producing chiral β-hydroxy esters. nih.gov However, creating α-substituted chiral β-hydroxy esters, such as the title compound, presents a greater challenge. The direct α-alkylation of β-hydroxy esters is often inefficient. nih.gov

A more viable route involves the enantioselective alkylation of a β-keto ester, followed by the diastereoselective reduction of the resulting α-substituted β-keto ester. nih.gov A significant challenge in this approach is the potential for racemization of the α-stereocenter under acidic or basic conditions due to the keto-enol tautomerism. nih.gov Therefore, developing reduction methods that operate under neutral or mild conditions is essential.

Recent advancements have demonstrated that the reduction of α-substituted β-keto esters can yield β-hydroxy esters with good yield and high diastereoselectivity. For instance, the reduction of a ketone can be achieved using a non-coordinating borohydride (B1222165) to produce a β-hydroxy ester with excellent diastereomeric ratio. nsf.gov This control over the stereochemistry at both the α and β positions is critical for the synthesis of specific diastereomers of compounds like this compound.

Table 1: Examples of Stereoselective Reduction of β-Keto Esters

| Substrate | Reducing Agent | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| α-Alkylated β-Keto Ester | Non-coordinating borohydride | Diastereoselective reduction | β-Hydroxy ester with excellent diastereomeric ratio | nsf.gov |

| β-Keto Ester | Asymmetric Hydrogenation Catalysts | Enantioselective reduction | Chiral β-Hydroxy Ester | nih.gov |

Organometallic Reagent Additions for Tertiary Alcohol Formation

The synthesis of tertiary alcohols from esters is a classic and reliable method involving the use of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. ucalgary.calibretexts.orglibretexts.org This transformation is particularly relevant for creating the tertiary alcohol moiety found in this compound. The reaction proceeds through a two-step sequence within a single pot.

The mechanism involves the initial nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This forms a tetrahedral intermediate, a metal alkoxide complex. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') of the ester to form a ketone. ucalgary.ca The newly formed ketone is more reactive than the starting ester towards the organometallic reagent. ucalgary.ca Consequently, a second equivalent of the organometallic reagent rapidly adds to the ketone carbonyl, leading to a different metal alkoxide intermediate after a second nucleophilic addition. ucalgary.cayoutube.com A final work-up step with a proton source, such as dilute acid, protonates the alkoxide to yield the final tertiary alcohol product. ucalgary.ca

A key characteristic of this method is that two identical R groups (from the organometallic reagent) are added to the carbonyl carbon. Therefore, to synthesize this compound, one could envision starting from a suitable α-methyl-β-keto ester and adding two equivalents of a methyl organometallic reagent.

Table 2: Organometallic Addition to Esters

| Starting Material | Reagent (2 equiv.) | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Carboxylic Ester (R'COOR'') | Grignard Reagent (RMgX) or Organolithium (RLi) | Ketone | Tertiary Alcohol (R'R₂COH) | ucalgary.calibretexts.org |

Biocatalytic and Chemoenzymatic Synthesis of Chiral Hydroxy Esters

Biocatalysis offers a powerful and environmentally benign approach to producing chiral hydroxy esters with high stereoselectivity. researchgate.netnih.gov Enzyme-catalyzed reactions are typically performed under mild conditions, which helps to prevent issues like racemization or epimerization that can occur with traditional chemical methods. nih.govnih.gov

A common biocatalytic strategy is the asymmetric reduction of keto-esters using ketoreductases (KREDs). nih.govalaska.edu These enzymes, often requiring a cofactor like NADPH, can deliver hydrides to a ketone with high facial selectivity, producing one enantiomer of the corresponding alcohol. nih.gov For industrial applications, the cofactor is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase. nih.gov Engineered carbonyl reductases have demonstrated the ability to synthesize diverse aryl β-hydroxy α-amino esters with high conversions and excellent stereoselectivity (>94% e.e., 94–99% d.e.). acs.org

Chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis. nih.gov A multi-step synthesis can incorporate a key enzymatic step to install chirality. For example, a chemoenzymatic route to α-hydroxy-β-methyl-γ-hydroxy esters utilized a stereocontrolled keto-ester bioreduction as the initial key step. nih.gov Another strategy is the enzymatic kinetic resolution of racemic mixtures. Lipases are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. mdpi.com For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been used for the kinetic resolution of racemic alcohols via transesterification. mdpi.com

Table 3: Biocatalytic and Chemoenzymatic Strategies for Chiral Hydroxy Esters

| Strategy | Enzyme Class | Application | Example | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Reduction of keto-ester to chiral hydroxy ester | KRED1001 used for synthesis of an (R)-hydroxy ester intermediate | nih.gov |

| Kinetic Resolution | Lipase | Resolution of racemic alcohols via transesterification | Lipase B from C. antarctica (CAL-B) | mdpi.com |

| Chemoenzymatic Cascade | Esterase | One-pot synthesis of α-hydroxy half-esters | Porcine liver esterase (PLE) combined with Ca²⁺-catalyzed rearrangement | nih.govacs.org |

Multi-Component Reactions and Cascade Processes for Complex Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.goviitj.ac.in They offer advantages in terms of atom economy, reduced solvent waste, and time savings. iitj.ac.inrsc.org The Passerini reaction is a classic three-component reaction that combines an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid to produce α-acyloxyamides, which contain an ester linkage. nih.gov While useful, the resulting ester functionality can be metabolically unstable. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. 20.210.105 These processes are powerful tools for the efficient construction of complex polycyclic architectures. 20.210.105

Chemoenzymatic cascades merge biocatalytic steps with chemical reactions in a one-pot sequence. acs.org For example, enantiopure hydroxy esters and lactones have been synthesized via an alcohol dehydrogenase (ADH) reduction of a keto ester, with the resulting hydroxy ester intermediate undergoing a spontaneous or directed cyclization. acs.org Similarly, bi-enzymatic cascade systems have been developed to convert fatty acids into fatty acid esters of hydroxy fatty acids (FAHFAs). chemrxiv.org This process uses a hydratase to introduce a hydroxyl group, followed by a lipase-catalyzed esterification with another fatty acid, all conducted in a one-pot, two-step operation. chemrxiv.org These advanced strategies allow for the rapid assembly of highly functionalized molecules from simple starting materials.

Stereochemical Control and Analysis in Methyl 3 Hydroxy 2,3 Dimethylpentanoate Synthesis and Transformations

Enantiomeric and Diastereomeric Purity Assessment in Hydroxy Ester Systems

The determination of enantiomeric and diastereomeric purity is a critical step in asymmetric synthesis. For β-hydroxy ester systems like methyl 3-hydroxy-2,3-dimethylpentanoate, a combination of chromatographic and spectroscopic techniques is employed to quantify the distribution of stereoisomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for separating enantiomers and diastereomers. The choice of the chiral selector in the column is crucial for achieving baseline separation of all four stereoisomers of this compound. By comparing the retention times and peak areas of the analyte to those of known standards, both the diastereomeric ratio (dr) and the enantiomeric excess (ee) of each diastereomer can be accurately determined.

Gas chromatography (GC) with a chiral stationary phase, often coupled with mass spectrometry (GC-MS), is another widely used technique. Derivatization of the hydroxyl group, for instance, by acylation, can enhance the volatility and improve the separation of the stereoisomers. GC-MS provides not only quantitative information about the stereoisomeric composition but also structural confirmation through the mass spectra of the separated isomers.

Optical methods, such as circular dichroism (CD) spectroscopy, offer a rapid, non-destructive alternative for determining enantiomeric excess. mdpi.comnih.gov While CD spectroscopy may not always resolve complex mixtures of diastereomers directly, it can be a powerful tool when combined with other techniques or when analyzing samples with a known diastereomeric ratio. mdpi.comnih.gov

| Analytical Method | Parameter Determined | Typical Application | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) | Baseline separation of all four stereoisomers for precise quantification. | mdpi.com |

| Chiral GC-MS | ee and dr with structural confirmation | Analysis of volatile derivatives, providing both quantitative and qualitative data. | |

| Circular Dichroism (CD) | Enantiomeric Excess (ee) | Rapid analysis of enantiomeric purity, particularly for samples with known diastereomeric composition. | mdpi.comnih.gov |

Chiral Catalysis and Auxiliary-Mediated Stereoselection in Asymmetric Synthesis

The asymmetric synthesis of this compound can be achieved with a high degree of stereocontrol through the use of chiral catalysts or chiral auxiliaries. These methods create a chiral environment during the reaction, favoring the formation of one stereoisomer over the others.

Chiral Catalysis: Asymmetric aldol (B89426) reactions represent a direct route to β-hydroxy esters. Chiral Lewis acids or organocatalysts can be employed to catalyze the reaction between a ketone enolate and an aldehyde, leading to the formation of the desired product with high enantioselectivity. For instance, chiral iridium catalysts have been shown to be effective in the asymmetric hydrogenation of β-keto esters, providing access to β-hydroxy esters with excellent enantioselectivities.

Chiral Auxiliary-Mediated Synthesis: An alternative and highly reliable approach involves the use of a chiral auxiliary. The Evans' oxazolidinone auxiliaries are widely used for this purpose. researchgate.netharvard.edu In this method, a prochiral precursor is covalently attached to the chiral auxiliary. The steric bulk of the auxiliary then directs the approach of the incoming reagent from a specific face, leading to a highly diastereoselective transformation. For the synthesis of this compound, an acylated Evans' auxiliary can undergo a diastereoselective aldol reaction. Subsequent removal of the auxiliary yields the desired β-hydroxy ester with a high degree of enantiomeric purity. The choice of the enolization conditions (e.g., using boron or titanium enolates) can influence the formation of either the syn or anti diastereomer. researchgate.netchemsynthesis.com

| Method | Reagents/Catalyst | Typical Diastereomeric Ratio (syn:anti) | Typical Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary (Evans') | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, Bu₂BOTf, Aldehyde | >95:5 | >98 | chemsynthesis.com |

| Chiral Catalysis (Iridium) | [Ir(cod)Cl]₂, Chiral Ligand, H₂ | - | >95 |

Substrate-Controlled Stereoselectivity in β-Hydroxy Ester Formation

In the absence of external chiral influences, the inherent stereochemistry of the substrate can direct the formation of new stereocenters. This phenomenon, known as substrate-controlled stereoselectivity, is often rationalized using stereochemical models such as the Felkin-Anh and Cram chelation models. researchgate.netresearchgate.net

In the context of synthesizing this compound, if one of the stereocenters is already in place, it can influence the stereochemical outcome of the reaction that forms the second stereocenter. For example, in the reduction of a chiral β-keto ester precursor to this compound, the existing stereocenter at the α-position (C2) will direct the approach of the reducing agent to the carbonyl group.

The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. researchgate.net The model posits that the largest substituent on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This directs the nucleophile to one of the two diastereotopic faces of the carbonyl group, leading to the preferential formation of one diastereomer.

Conversely, the Cram chelation model is applicable when a chelating group is present on the α-carbon. researchgate.net In such cases, a metal ion can coordinate to both the carbonyl oxygen and the chelating group, forming a rigid cyclic intermediate. The nucleophile will then attack from the less hindered face of this chelated complex, often leading to a different diastereomer than that predicted by the Felkin-Anh model. The choice of reagents and reaction conditions can therefore be used to selectively favor one diastereomer over the other.

Impact of Molecular Chirality on Reaction Pathways and Selectivity

The pre-existing chirality within a molecule, such as in a substrate or a catalyst, fundamentally influences the energy landscape of a chemical reaction. This results in diastereomeric transition states that have different energies, leading to the selective formation of one stereoisomer.

In the synthesis of this compound, the molecular chirality of a chiral catalyst or auxiliary dictates the geometry of the transition state of the key bond-forming step. For instance, in an Evans' auxiliary-controlled aldol reaction, the chiral auxiliary forces the enolate and the aldehyde to approach each other in a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. chemsynthesis.com The substituents on the chiral auxiliary and the enolate adopt pseudo-equatorial positions to minimize steric strain, thereby directing the facial selectivity of the reaction and determining the relative stereochemistry of the newly formed stereocenters.

Similarly, in substrate-controlled reactions, the existing stereocenter(s) create a diastereotopic environment around the reacting center. The incoming reagent will preferentially react via the transition state of lower energy, leading to a diastereoselective outcome. The degree of selectivity is dependent on the steric and electronic differences between the substituents on the existing stereocenter and their interactions in the various possible transition states.

Absolute and Relative Stereochemistry Assignment Methodologies for Complex Chiral Centers

The unambiguous determination of both the relative and absolute stereochemistry of molecules with multiple chiral centers, such as this compound, is essential. A variety of spectroscopic and chemical methods are employed for this purpose.

The relative stereochemistry (syn or anti) of the two stereocenters in this compound can often be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (J-values) between the protons on C2 and C3 can provide information about their dihedral angle, which is related to their relative orientation. Additionally, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, helping to elucidate the relative configuration.

The determination of the absolute configuration requires correlation to a known chiral standard. This can be achieved through several methods:

Chiral Derivatization: The molecule can be reacted with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol.

Comparison with Authentic Samples: The analytical data (e.g., retention times in chiral chromatography, optical rotation) of the synthesized compound can be compared to that of an authentic sample of known absolute configuration.

X-ray Crystallography: If the compound or a suitable derivative can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

| Methodology | Principle | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (J-coupling, NOE) | Analysis of through-bond and through-space proton interactions. | Relative stereochemistry (syn/anti). | |

| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral reagent and analysis of chemical shift differences. | Absolute configuration of the hydroxyl-bearing stereocenter. | |

| Chiral Chromatography | Comparison of retention time with that of a known stereoisomer. | Assignment of absolute configuration by correlation. | |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry. |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Hydroxy 2,3 Dimethylpentanoate

Ester Cleavage and Transesterification Reactions

The methyl ester group of Methyl 3-hydroxy-2,3-dimethylpentanoate can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (like H₂SO₄) and an excess of water, the ester undergoes hydrolysis to yield 3-hydroxy-2,3-dimethylpentanoic acid and methanol (B129727). This reaction is reversible and is the microscopic reverse of the Fischer esterification. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.orgucalgary.ca

Transesterification : This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, heating this compound in ethanol (B145695) with a catalytic amount of sulfuric acid would result in an equilibrium mixture containing the starting material, methanol, and the corresponding ethyl ester, Ethyl 3-hydroxy-2,3-dimethylpentanoate .

Carbon-Carbon Bond Forming Reactions Involving Adjacent Centers

Carbon-carbon bond formation can be achieved at the α-carbon (C2) of the ester group. The hydrogen atom at this position is weakly acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate.

A significant challenge in forming an enolate from this compound is the presence of the acidic hydroxyl proton. This proton is far more acidic than the α-hydrogen at C2. Consequently, a strong base like lithium diisopropylamide (LDA) will deprotonate the hydroxyl group first. To deprotonate the α-carbon, at least two equivalents of the strong base are required. The first equivalent forms the alkoxide at C3, and the second equivalent removes the α-hydrogen at C2 to generate a dianion (an alkoxide enolate).

This dianion is a potent nucleophile and can react with various electrophiles, such as alkyl halides (e.g., iodomethane), in an Sₙ2 reaction to form a new carbon-carbon bond at the C2 position. This specific type of reaction, known as the Fráter-Seebach alkylation, allows for the stereoselective alkylation of β-hydroxy esters. vander-lingen.nl

Alternatively, the hydroxyl group can be protected with a protecting group (e.g., as a silyl (B83357) ether) before the enolate formation. This allows for the use of only one equivalent of base to generate the enolate at C2, which can then be used in subsequent alkylation reactions. libretexts.org After the C-C bond formation, the protecting group can be removed to regenerate the hydroxyl group.

| Step | Method 1: Dianion Formation | Method 2: Hydroxyl Protection |

| 1 | Deprotonation of -OH and α-C-H with 2 eq. of strong base (e.g., LDA) | Protection of -OH group (e.g., with TMSCl, imidazole) |

| 2 | Formation of alkoxide enolate (dianion) | Deprotonation of α-C-H with 1 eq. of strong base (e.g., LDA) |

| 3 | Sₙ2 reaction with an electrophile (e.g., R-X) at C2 | Sₙ2 reaction with an electrophile (e.g., R-X) at C2 |

| 4 | Aqueous workup to protonate the alkoxide | Deprotection of the hydroxyl group (e.g., with TBAF) |

This table outlines two common strategies for achieving C-C bond formation at the C2 position.

Intramolecular Cyclization and Rearrangement Studies

Under strong acidic conditions, this compound is susceptible to dehydration and rearrangement reactions involving its tertiary alcohol functionality. These reactions are typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O).

The subsequent loss of a water molecule generates a relatively stable tertiary carbocation at the C3 position. jove.comlibretexts.org This carbocation can then undergo two primary competing reactions:

Elimination (E1) : A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C2 or C4). This is the most common pathway for tertiary alcohols and leads to the formation of a mixture of alkenes. libretexts.orgmasterorganicchemistry.com Deprotonation at C2 would yield Methyl 2,3-dimethyl-2-pentenoate , while deprotonation at C4 would yield Methyl 2,3-dimethyl-3-pentenoate . According to Zaitsev's rule, the more substituted alkene (Methyl 2,3-dimethyl-2-pentenoate) is generally the major product.

Rearrangement (Wagner-Meerwein) : While the tertiary carbocation at C3 is already quite stable, it could potentially undergo a 1,2-hydride or 1,2-methyl shift to form an isomeric carbocation. scribd.comknowledgebin.org For instance, a 1,2-hydride shift from C4 to C3 is unlikely as it would form a less stable secondary carbocation. However, such rearrangements are common in carbocation chemistry when a more stable intermediate can be formed. scribd.comscribd.com The rearranged carbocation would then undergo elimination to give different alkene products.

Intramolecular cyclization to form a lactone is another potential reaction pathway, but it is unlikely for this specific molecule. Lactone formation is an intramolecular esterification that requires both a hydroxyl group and a carboxylic acid within the same molecule. wikipedia.orgtutorchase.com Therefore, the methyl ester of the title compound would first need to be hydrolyzed to 3-hydroxy-2,3-dimethylpentanoic acid . This molecule is a β-hydroxy acid. The cyclization of a β-hydroxy acid would lead to a four-membered β-lactone. These small-ring lactones are generally thermodynamically unstable due to significant ring strain and are difficult to form via direct cyclization. wikipedia.org Cyclization is much more favorable for γ-hydroxy acids and δ-hydroxy acids, which form stable five- and six-membered rings, respectively. pearson.comyoutube.com

Detailed Reaction Mechanism Elucidation for Key Transformations

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available research, its chemical behavior can be reliably predicted based on its constituent functional groups: a tertiary alcohol and a methyl ester. The key transformations this compound is expected to undergo are acid-catalyzed dehydration of the tertiary alcohol and base-catalyzed hydrolysis of the ester. The elucidation of these mechanisms is based on well-established principles of organic chemistry.

Acid-Catalyzed Dehydration (E1 Mechanism)

The presence of a tertiary hydroxyl group makes this compound susceptible to dehydration when heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). quora.comlibretexts.org This reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism, which involves the formation of a carbocation intermediate. jove.com The stability of the resulting tertiary carbocation is a key factor driving this pathway. jove.com

The mechanism unfolds in three distinct steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group's oxygen atom by the acid catalyst. jove.com This is a rapid and reversible step that converts the poor leaving group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.com

Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks, and the leaving group departs as a neutral water molecule. jove.com This is the slow, rate-determining step of the reaction, resulting in the formation of a stable tertiary carbocation. jove.com

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. quora.commasterorganicchemistry.com This results in the formation of a π-bond (a double bond) and regenerates the acid catalyst. jove.com

Given the structure of this compound, deprotonation can occur from two different adjacent carbons (C2 and C4), leading to the formation of two possible alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene will be the major product.

Table 1: Mechanistic Steps of Acid-Catalyzed Dehydration of this compound

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | Protonation of the hydroxyl group | This compound, H₃O⁺ | Protonated alcohol (alkyloxonium ion) | H₂O |

| 2 | Loss of leaving group (water) | Protonated alcohol | Tertiary carbocation | H₂O |

| 3 | Deprotonation | Tertiary carbocation, H₂O | - | Methyl 2,3-dimethylpent-2-enoate (Major), Methyl 2,3-dimethylpent-3-enoate (Minor), H₃O⁺ |

Base-Catalyzed Ester Hydrolysis (Saponification)

The ester functional group in this compound can be hydrolyzed under basic conditions, a reaction commonly known as saponification. masterorganicchemistry.com This transformation is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a stable carboxylate salt. chemistrysteps.comucoz.com The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) pathway. chemistnotes.com

The BAC2 mechanism involves the following steps:

Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comlibretexts.org This breaks the π-bond of the carbonyl group and forms a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of the leaving group, which is the methoxide (B1231860) ion (⁻OCH₃). libretexts.org

Proton Transfer (Acid-Base Reaction): The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. masterorganicchemistry.com This is a rapid and irreversible acid-base reaction that produces methanol and a carboxylate salt. chemistrysteps.com This final step drives the equilibrium of the entire reaction towards the products. ucoz.com An acidic workup would be required in a subsequent step to protonate the carboxylate and obtain the neutral carboxylic acid.

Table 2: Mechanistic Steps of Base-Catalyzed Hydrolysis of this compound

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | Nucleophilic attack by hydroxide | This compound, OH⁻ | Tetrahedral alkoxide intermediate | - |

| 2 | Elimination of the leaving group | Tetrahedral alkoxide intermediate | - | 3-Hydroxy-2,3-dimethylpentanoic acid, CH₃O⁻ |

| 3 | Deprotonation | 3-Hydroxy-2,3-dimethylpentanoic acid, CH₃O⁻ | - | 3-Hydroxy-2,3-dimethylpentanoate (carboxylate salt), Methanol |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 3 Hydroxy 2,3 Dimethylpentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule with multiple stereocenters like Methyl 3-hydroxy-2,3-dimethylpentanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural and stereochemical assignment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, as well as the hydroxyl and methoxy (B1213986) protons. The exact chemical shifts and coupling constants will be dependent on the diastereomer being analyzed.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the two carbons bearing hydroxyl and methyl groups, and the various alkyl carbons.

To illustrate, consider the ¹H and ¹³C NMR data for a related compound, ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate, which shares a similar stereochemical arrangement. rsc.org

Table 1: Representative ¹H NMR Data for a Structural Analog

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (on C2) | 1.23 | doublet | 7.3 |

| CH (on C2) | 2.62 | quartet | 7.3 |

| CH₃ (on C3) | 1.43 | singlet | - |

| OH | 3.25 | broad singlet | - |

| OCH₂CH₃ | 4.20-4.31 | multiplet | - |

| OCH₂CH₃ | 1.28 | triplet | 7.2 |

Table 2: Representative ¹³C NMR Data for a Structural Analog

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 175.86 |

| C3 | 74.15 |

| OCH₂CH₃ | 62.14 |

| C2 | 53.13 |

| C3-CH₃ | 24.08 |

| OCH₂CH₃ | 13.96 |

| C2-CH₃ | 7.96 |

These tables showcase the type of detailed information that can be extracted from one-dimensional NMR spectra for the structural elucidation of this compound.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for assembling the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the methine proton at C2 and the protons of the adjacent methyl and ethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the methoxy protons and the carbonyl carbon of the ester group.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular framework and are essential for the complete and unambiguous assignment of all proton and carbon signals.

To determine the enantiomeric purity of a chiral compound, specialized NMR techniques are employed. This typically involves the use of a chiral solvating agent or a chiral derivatizing agent. nih.gov These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which will have distinct NMR spectra.

For this compound, reacting the sample with a chiral derivatizing agent, such as Mosher's acid, would result in the formation of two diastereomeric esters. The ¹H or ¹⁹F NMR spectrum of this mixture would then show separate signals for each diastereomer, and the ratio of the integrals of these signals would directly correspond to the enantiomeric excess of the original sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound (C₈H₁₆O₃), the molecular weight is 160.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160.

The fragmentation of the molecular ion would be expected to follow predictable pathways for an aliphatic hydroxy ester. Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion.

Cleavage adjacent to the carbonyl group: Loss of the methoxy group (-OCH₃, 31 Da) or the methoxycarbonyl group (-COOCH₃, 59 Da).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 142 | [M - H₂O]⁺ |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500-3200 (broad) |

| Alkyl | C-H stretch | 2980-2850 |

| Ester Carbonyl | C=O stretch | 1750-1735 |

| Ester C-O | C-O stretch | 1300-1000 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Chiroptical techniques, such as optical rotation and circular dichroism, are essential for the characterization of chiral molecules as they provide information about the stereochemistry of the compound.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation, as it can reveal the absolute configuration of stereocenters, particularly those near a chromophore such as the carbonyl group in this compound. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the atoms in the molecule.

For this compound, the carbonyl group of the ester will act as a chromophore, and the CD spectrum will be sensitive to the stereochemistry at the adjacent C2 and C3 positions. The analysis of the CD spectrum, often in conjunction with computational modeling, can be a powerful tool for assigning the absolute configuration of the stereocenters.

X-ray Crystallography for Definitive Stereochemical Assignment of Crystalline Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule, providing an absolute assignment of its stereochemistry. However, this compound exists as an oil at ambient temperatures, precluding direct analysis of the parent compound. To overcome this limitation, it is necessary to convert the molecule into a solid, crystalline derivative.

A common strategy involves the esterification of the free hydroxyl group with a chiral resolving agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form a mixture of diastereomeric esters. mdpi.com These diastereomers exhibit different physical properties and can be separated by chromatography, followed by crystallization. Once suitable single crystals of a diastereomeric derivative are obtained, X-ray diffraction analysis can be performed. This technique not only confirms the connectivity of the atoms but also establishes the absolute configuration of each stereocenter in the molecule, thereby allowing for the unambiguous assignment of the stereochemistry of the original alcohol. mdpi.com

The crystallographic data obtained provides precise information on bond lengths, bond angles, and torsion angles, confirming the spatial orientation of the substituents around the chiral centers.

Table 1: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₂₀H₂₈O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.125 |

| b (Å) | 6.458 |

| c (Å) | 15.891 |

| β (°) | 105.34 |

| Volume (ų) | 1001.7 |

| Z | 2 |

| R-factor (%) | 4.5 |

Note: Data is illustrative for a crystalline derivative.

Chromatographic Techniques for Separation, Purity, and Isomer Analysis

Chromatographic methods are indispensable for the analysis of this compound, which possesses multiple stereoisomers. These techniques are crucial for separating the various isomers, assessing the chemical and stereochemical purity of samples, and quantifying the distribution of different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral mixture. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak®), are widely employed for this purpose. mdpi.com

For the analysis of this compound, the enantiomers can be resolved directly or after derivatization of the hydroxyl group to introduce a chromophore (e.g., benzoyl ester) for enhanced UV detection. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. rsc.org

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time (Enantiomer 1) | 9.5 min |

| Retention Time (Enantiomer 2) | 12.9 min |

Note: Conditions and retention times are representative examples based on similar compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Stereoisomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. Due to the polarity and relatively low volatility of this compound, a derivatization step is often necessary prior to GC analysis. The hydroxyl group can be converted to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.

The derivatized sample is then injected into the gas chromatograph. On a suitable capillary column (e.g., a non-polar or medium-polarity phase), the different diastereomers of the compound can often be separated based on their differing boiling points and interactions with the stationary phase. The separation of enantiomers requires the use of a specialized chiral GC column. As the separated isomers elute from the column, they enter the mass spectrometer, which serves as a detector. nih.gov The mass spectrometer ionizes the molecules and fragments them into characteristic patterns. While stereoisomers typically yield very similar or identical mass spectra, the combination of a unique retention time from the GC with the mass spectrum provides high confidence in the identification of each specific isomer in the mixture. researchgate.net

Table 3: Illustrative GC-MS Data for a Derivatized Stereoisomer of this compound

| Stereoisomer | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| (2R, 3R)-TMS Derivative | 15.2 | 57, 88, 117, 145 |

| (2S, 3S)-TMS Derivative | 15.2 | 57, 88, 117, 145 |

| (2R, 3S)-TMS Derivative | 15.8 | 57, 88, 117, 145 |

| (2S, 3R)-TMS Derivative | 15.8 | 57, 88, 117, 145 |

Note: Data is hypothetical. Diastereomers (e.g., syn vs. anti) may be separable on achiral columns, while enantiomers require a chiral column.

Computational Chemistry and Molecular Modeling of Methyl 3 Hydroxy 2,3 Dimethylpentanoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Methyl 3-hydroxy-2,3-dimethylpentanoate. researchgate.netresearchgate.net These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Reactivity descriptors, such as electrostatic potential maps, can predict the sites most susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the carbonyl carbon would exhibit a positive potential, rendering it susceptible to nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -537.1234 | Hartree |

| HOMO Energy | -0.245 | Hartree |

| LUMO Energy | 0.052 | Hartree |

| HOMO-LUMO Gap | 0.297 | Hartree |

| Dipole Moment | 2.15 | Debye |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acyclic structure of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. This can be achieved through systematic or stochastic searches of the potential energy surface using quantum mechanical or molecular mechanics methods. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility of different parts of the molecule, such as the rotation around single bonds. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments.

Table 2: Illustrative Low-Energy Conformers and Dihedral Angles of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C3-C2-C(O)) (°) | Dihedral Angle (C2-C3-C4-C5) (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 65.2 | 178.5 |

| 2 | 0.85 | -70.1 | 175.3 |

| 3 | 1.23 | 175.8 | 60.2 |

Transition State Modeling for Reaction Pathways and Selectivity Prediction

Transition state theory is a cornerstone of computational reaction chemistry, allowing for the calculation of activation energies and reaction rates. mit.edu By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the energy barrier for a given reaction can be determined. This is crucial for understanding reaction mechanisms and predicting the feasibility of different reaction pathways. nih.gov

For this compound, transition state modeling could be applied to study reactions such as its formation via esterification, or its subsequent reactions like hydrolysis or oxidation. researchgate.netresearchgate.net For instance, in a base-catalyzed intramolecular cyclization to form a lactone, computational modeling could identify the transition state for the ring-closing step and predict the stereoselectivity of the reaction if chiral centers are involved.

Table 3: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 18.5 |

| Base-Catalyzed Hydrolysis | OH⁻ | 15.2 |

| Intramolecular Transesterification | None (Thermal) | 35.8 |

Prediction of Spectroscopic Parameters (NMR, IR, CD)

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.iofrontiersin.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. This can aid in the assignment of complex spectra and in distinguishing between different isomers or conformers.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism spectrum. nii.ac.jpacs.orgtandfonline.combohrium.comnih.gov By comparing the predicted spectrum with the experimental one, the absolute configuration of the chiral centers can be determined.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 175.4 ppm | Characteristic of ester carbonyls |

| ¹H NMR Chemical Shift (O-H) | 3.2 ppm | Typical for alcohol protons |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | Corresponds to hydroxyl stretching |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | Corresponds to ester carbonyl stretching |

| CD Cotton Effect (n → π*) | Positive at ~210 nm | Used to determine absolute configuration |

Molecular Recognition and Intermolecular Interaction Studies (Chemical Focus)

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various chemical environments. Computational methods can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern molecular recognition. nih.govcsic.esmdpi.com

For example, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. DFT calculations can be used to determine the geometries and binding energies of complexes formed between this molecule and other molecules, such as solvents or reactants. nih.gov This information is valuable for understanding solvation effects and for designing molecules that can selectively bind to it, which is relevant in fields like chiral separations. acs.org

Table 5: Illustrative Calculated Interaction Energies of this compound with Other Molecules

| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Water | Hydrogen Bonding | -5.8 |

| Methanol (B129727) | Hydrogen Bonding | -5.2 |

| Acetone | Dipole-Dipole | -2.5 |

| Hexane (B92381) | Van der Waals | -1.8 |

Advanced Applications of this compound in Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, detailed information regarding its advanced applications in organic synthesis, as outlined in the requested article structure, is not available in the public domain.

General synthetic methods for structurally related β-hydroxy esters with vicinal tertiary and quaternary stereocenters are established in the field of organic chemistry. These methods often involve complex stereoselective reactions to control the three-dimensional arrangement of atoms. However, specific studies detailing the utilization of this compound as a chiral building block, its role as an intermediate in the synthesis of complex molecules, its use as a precursor for advanced materials, or the development of novel synthetic methodologies based on its specific reactivity profile have not been reported.

Without dedicated research on this particular compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail.

Future Perspectives and Emerging Research Directions for Methyl 3 Hydroxy 2,3 Dimethylpentanoate

Green Chemistry Approaches to Sustainable Synthesis

The synthesis of esters is undergoing a significant transformation, driven by the principles of green chemistry to minimize environmental impact and enhance safety. For a target molecule like Methyl 3-hydroxy-2,3-dimethylpentanoate, this involves moving away from conventional methods that often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. nih.govmdpi.com

Future research will likely focus on several key green alternatives:

Heterogeneous Catalysis: The use of solid acid catalysts such as ion exchange resins, zeolites, and various metal oxides offers significant advantages. mdpi.com These catalysts are easily recoverable, reusable, and reduce the generation of corrosive waste streams. nih.gov

Biocatalysis: Enzymatic systems, particularly those using immobilized lipases, represent a highly promising avenue. nih.govmdpi.com Lipases can catalyze esterification under mild reaction conditions in non-aqueous environments, often with high selectivity, reducing energy consumption and byproduct formation. mdpi.comnih.gov

Alternative Solvents and Reaction Conditions: Research into benign solvents or solvent-free conditions will be crucial. The application of intensification tools like microwave and ultrasound irradiation is also being explored to enhance reaction rates and efficiency, thereby decreasing energy consumption and reaction times. nih.gov

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Catalyst | Homogeneous acids (e.g., H₂SO₄) | Heterogeneous solid acids (Zeolites, Resins), Immobilized Lipases | Reduces corrosion, easy catalyst recovery and reuse, milder conditions. nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Supercritical fluids, ionic liquids, or solvent-free systems | Minimizes environmental pollution and health hazards. |

| Energy Input | Conventional heating (reflux) | Microwave or Ultrasound Irradiation | Faster reaction rates, lower energy consumption, improved yields. nih.gov |

Continuous Flow Chemistry and Process Intensification Studies

Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient processes, is a major driver of innovation in chemical manufacturing. Continuous flow chemistry is a key enabling technology in this area. flinders.edu.au For the synthesis of this compound, shifting from traditional batch reactors to continuous flow systems offers numerous advantages.

Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for exothermic reactions. flinders.edu.aumdpi.com A significant area of research is the development of integrated reactor systems. For esterification, which is a reversible reaction, membrane-integrated reactors that facilitate the continuous removal of water can shift the reaction equilibrium towards the product side, leading to higher conversions under milder conditions. nih.govresearchgate.net Pervaporation and nanofiltration are two such membrane technologies being actively investigated. nih.gov The use of microreactors can also reduce reaction times and production costs while improving reaction rates and product purity. sphinxsai.com

| Parameter | Batch Processing | Continuous Flow Processing | Benefits of Continuous Flow |

|---|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, due to high surface-area-to-volume ratio | Improved reaction control, enhanced safety. flinders.edu.au |

| Scalability | Complex, often requires re-optimization | Simpler, by operating the system for longer durations ("scaling out") | Faster transition from lab to production. nih.gov |

| Equilibrium Limitations | Equilibrium can limit conversion | In-line water removal (e.g., pervaporation) can overcome equilibrium | Higher yields and process efficiency. nih.govsphinxsai.com |

| Safety | Large volumes of reagents pose higher risks | Small reactor volumes minimize risk | Inherently safer design. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

The trial-and-error approach to developing and optimizing chemical syntheses is being replaced by data-driven methods powered by artificial intelligence (AI) and machine learning (ML). researchgate.netarxiv.org The synthesis of this compound involves creating two stereocenters, making stereoselectivity a critical challenge. Quantitatively predicting and controlling which stereoisomer is preferentially produced is extremely difficult through traditional methods alone. bohrium.com

ML models, such as Random Forest, Support Vector Regression (SVR), and LASSO, can be trained on existing reaction data to predict outcomes like yield and enantioselectivity. researchgate.netbohrium.com These models can identify complex relationships between various reaction parameters (catalyst structure, solvent, temperature, substrate features) and the reaction outcome. arxiv.org Bayesian optimization is a particularly powerful technique that can efficiently guide experimental design, suggesting the most informative experiments to run to quickly identify optimal reaction conditions, thereby reducing the time and resources spent on development. bohrium.comresearchgate.net This approach is moving the field from qualitative understanding towards quantitative prediction and design in asymmetric synthesis. researchgate.netarxiv.org

| AI/ML Application | Description | Potential Impact on Synthesis |

|---|---|---|

| Predictive Modeling | Using algorithms (e.g., Random Forest, SVR) to predict reaction outcomes (yield, stereoselectivity) based on input features. bohrium.com | Reduces the number of screening experiments needed; accelerates discovery of effective catalysts and conditions. |

| Bayesian Optimization | An efficient search algorithm that guides the selection of new experiments to find an optimum (e.g., maximum yield) with minimal runs. researchgate.net | Systematically and rapidly optimizes reaction conditions, saving time and resources. |

| Retrosynthesis Planning | AI tools that suggest potential synthetic routes to a target molecule based on known chemical reactions. nih.gov | Helps chemists design novel and more efficient synthetic pathways. nih.gov |

Exploration of New Reactivity Modes and Catalytic Systems for Enhanced Selectivity

The core of synthesizing this compound likely involves a carbon-carbon bond-forming reaction, such as an aldol (B89426) reaction, to construct the β-hydroxy carbonyl backbone. researchgate.net Achieving high stereoselectivity in such reactions is a primary goal, and future research will heavily focus on novel catalytic systems.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small organic molecules, such as L-proline and its derivatives, can act as catalysts, mimicking the enamine-based mechanism of Class I aldolase (B8822740) enzymes to afford aldol products with high enantioselectivity. nih.govnih.gov The development of new chiral catalysts, whether they are metal-based, organocatalysts, or hybrid systems, is a continuous effort to improve efficiency and selectivity for a broader range of substrates. rsc.org For instance, novel catalytic systems using inexpensive and environmentally benign materials like inorganic ammonium (B1175870) salts or chitosan-based supports are being explored for aldol-type condensations. researchgate.netgoogle.com These systems aim to provide efficiency comparable to traditional strong acid or base catalysts but with improved sustainability. google.com

| Catalytic System | Mechanism/Principle | Advantages for Selectivity |

|---|---|---|

| Asymmetric Organocatalysis | Uses small chiral organic molecules (e.g., L-proline derivatives) to induce stereoselectivity, often via enamine or iminium ion intermediates. nih.gov | Avoids toxic or expensive metals; provides high enantioselectivity. nih.gov |

| Chiral Metal Complexes | A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. | High catalytic activity and turnover numbers; tunable electronic and steric properties. |

| Biocatalysis (Aldolases) | Utilizes naturally occurring or engineered enzymes (Type I or Type II aldolases) to perform highly selective aldol additions. nih.gov | Exceptional stereoselectivity under mild, aqueous conditions. |

| Novel Heterogeneous Catalysts | Active sites are immobilized on a solid support (e.g., polymers, silica), allowing for easy separation and reuse. mdpi.com | Combines selectivity with process advantages like catalyst recyclability and suitability for flow chemistry. |

Development of Novel Analytical Methods for Trace Analysis and In-Process Control

To fully realize the benefits of advanced synthesis methods like continuous flow chemistry, complementary advancements in analytical techniques are essential. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.

For the synthesis of this compound, this means moving beyond offline, end-of-reaction analysis. Future research will focus on integrating in-line and online analytical tools directly into the reactor system. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for real-time monitoring of reactant consumption and product formation without disturbing the reaction. This continuous data stream allows for dynamic, real-time optimization and control of process parameters, ensuring consistent product quality and maximizing efficiency. nih.gov Furthermore, developing highly sensitive methods for trace analysis of potential impurities or byproducts, such as diastereomers, is critical for quality control in the production of fine chemicals and pharmaceuticals.

| Analytical Technique | Application in Synthesis | Key Benefit |

|---|---|---|

| In-line FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes to track reaction kinetics and conversion. | Enables precise in-process control and optimization. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Product identification and quantification of volatile byproducts. copernicus.org | Provides detailed information on product purity and reaction mechanism. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile components, including stereoisomers using chiral columns. | Crucial for determining the stereoselectivity and purity of the final product. |

| Automated Sampling Systems | Integration with flow reactors to automatically extract and analyze samples during the reaction. | Provides high-throughput data for reaction profiling and optimization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.